lithium;3-[(4-propan-2-yloxybenzoyl)amino]propanoate
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Overview
Description
Lithium;3-[(4-propan-2-yloxybenzoyl)amino]propanoate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a lithium ion, a propanoate group, and a benzoyl group substituted with a propan-2-yloxy group. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;3-[(4-propan-2-yloxybenzoyl)amino]propanoate typically involves the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the reaction of 4-hydroxybenzoic acid with isopropyl bromide in the presence of a base such as potassium carbonate to form 4-propan-2-yloxybenzoic acid.
Amidation Reaction: The 4-propan-2-yloxybenzoic acid is then reacted with 3-aminopropanoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form 3-[(4-propan-2-yloxybenzoyl)amino]propanoic acid.
Lithiation: Finally, the 3-[(4-propan-2-yloxybenzoyl)amino]propanoic acid is treated with lithium hydroxide to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Lithium;3-[(4-propan-2-yloxybenzoyl)amino]propanoate can undergo oxidation reactions, particularly at the benzoyl group, leading to the formation of corresponding quinones.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
Lithium;3-[(4-propan-2-yloxybenzoyl)amino]propanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of lithium;3-[(4-propan-2-yloxybenzoyl)amino]propanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to oxidative stress, inflammation, and cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Lithium 3-[(4-isopropoxybenzoyl)amino]propanoate
- Lithium 3-[(4-isobutoxybenzoyl)amino]propanoate
Uniqueness
Lithium;3-[(4-propan-2-yloxybenzoyl)amino]propanoate is unique due to its specific substitution pattern on the benzoyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
lithium;3-[(4-propan-2-yloxybenzoyl)amino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4.Li/c1-9(2)18-11-5-3-10(4-6-11)13(17)14-8-7-12(15)16;/h3-6,9H,7-8H2,1-2H3,(H,14,17)(H,15,16);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLJQCVJCDTGBT-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)OC1=CC=C(C=C1)C(=O)NCCC(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16LiNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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